molecular formula C12H10N4O2 B14615412 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione CAS No. 58010-90-5

3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione

Cat. No.: B14615412
CAS No.: 58010-90-5
M. Wt: 242.23 g/mol
InChI Key: IROVZESNKQWVQK-UHFFFAOYSA-N
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Description

. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.

Industrial Production Methods

Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.

    Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.

    Industry: Utilized in the production of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .

Properties

CAS No.

58010-90-5

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18)

InChI Key

IROVZESNKQWVQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C

Origin of Product

United States

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